

Application Notes and Protocols: 7-Azaindole in Metal-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: 7-Azaindazole

Cat. No.: B3422857

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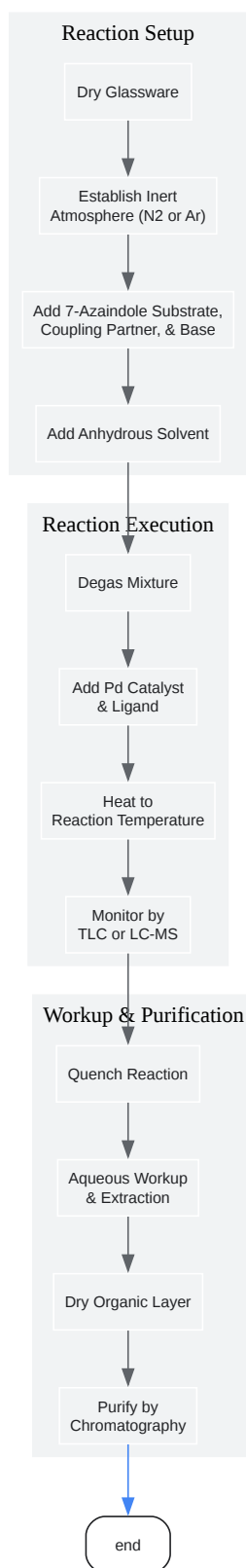
These application notes provide a comprehensive overview of the use of the 7-azaindole scaffold in various metal-catalyzed cross-coupling reactions. Detailed protocols for key reactions, quantitative data on reaction scope, and visualizations of reaction pathways are included to facilitate the application of these methods in synthetic chemistry and drug discovery.

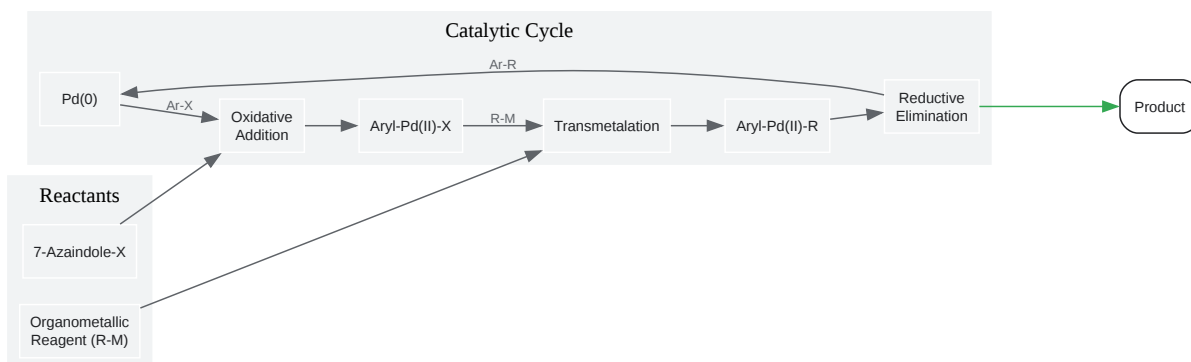
Introduction

The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a valuable component in the design of novel therapeutics. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the 7-azaindole core, enabling the synthesis of diverse derivatives with tailored properties. This document details the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as C-H functionalization, for the modification of 7-azaindole.

General Workflow for Metal-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for a metal-catalyzed cross-coupling reaction involving a 7-azaindole substrate is depicted below. The key steps include reaction setup under an inert atmosphere, careful addition of reagents, monitoring of the reaction progress, and appropriate workup and purification procedures.





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